9-碘蒽

描述

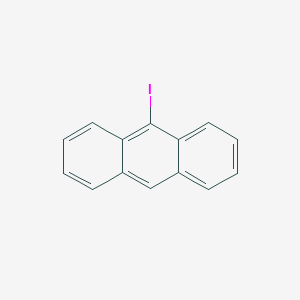

9-Iodoanthracene is a chemical compound with the linear formula C14H9I . It has a molecular weight of 304.132 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A method of synthesizing 9-aryl-10-iodoanthracene from 9-arylanthracene has been proposed . This involves mixing an iodinating agent (a substance having a structure of an amide group in which nitrogen of the amide group and iodine are directly bonded to each other), an acid, and 9-arylanthracene . This introduces iodine into the 10-position of 9-arylanthracene, thereby synthesizing 9-aryl-10-iodoanthracene .Molecular Structure Analysis

The molecular structure of 9-Iodoanthracene is represented by the SMILES notationc1ccc2c(c1)cc3ccccc3c2I . The InChI code for the compound is InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H . Chemical Reactions Analysis

9-Iodoanthracene can undergo cycloaddition reactions with a variety of dienophiles across the C-9 and/or C-10 positions . For example, it can participate in (4+2) cycloaddition or Diels-Alder reactions, which are important C-C bond-forming reactions in organic chemistry to form cyclic structures . It can also be converted to 9-bromoanthracene in a catalytic process .Physical And Chemical Properties Analysis

9-Iodoanthracene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 74.8±0.3 cm3 . It has a logP value of 5.71, indicating its lipophilicity .科学研究应用

荧光研究

9-碘蒽烯在不同条件下的荧光特性进行了研究。Morgante和Struve(1979年)的研究表明,当用激光脉冲激发时,9-碘蒽烯产生S1 → S0荧光,其寿命取决于温度的皮秒量级。这项研究对于理解碘化蒽烯的荧光特性至关重要,这对于光化学和光物理中的各种应用具有重要意义(Morgante & Struve, 1979)。

光二聚和化学合成

该化合物还用于研究光二聚过程。Mintas等人(1989年)探讨了9-三氟甲基蒽烯的合成和[4+4]光二聚,这是9-碘蒽烯的衍生物。这项研究有助于理解蒽烯衍生物中的光二聚反应,这在有机合成和材料科学领域中具有相关性(Mintas et al., 1989)。

光诱导机械变形

对9-碘蒽烯衍生物在光照条件下的行为进行了研究。Kim等人(2014年)研究了9-甲基蒽烯的固态光二聚,这是一种相关化合物,以了解晶体形态和反应动力学如何影响微晶体的光机械变形。这项研究对于开发可用于在小尺度上产生精确运动的光响应分子晶体至关重要,这在材料科学和工程中具有重要意义(Kim et al., 2014)。

电子转移和氧化还原反应

9-碘蒽烯在研究电子转移机制方面也起着关键作用。例如,Olmsted等人(1987年)发现9-甲基蒽烯在某些化学反应中作为高效的能量和电子转移穿梭体。这项研究有助于理解电子转移过程,这在光化学、电化学和材料科学等各个领域中至关重要(Olmsted et al., 1987)。

安全和危害

9-Iodoanthracene may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, seek medical advice .

属性

IUPAC Name |

9-iodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUUUHEJQHRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306690 | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Iodoanthracene | |

CAS RN |

22362-86-3 | |

| Record name | 22362-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key photophysical properties of 9-Iodoanthracene revealed by the research?

A1: The research primarily explores the photophysical dynamics of 9-Iodoanthracene, particularly its behavior upon light absorption. One crucial finding is the thermally activated intersystem crossing from the first excited singlet state (S1) to a triplet state (Tn) []. This process is essential for understanding the molecule's photochemical reactivity and potential applications in areas like photocatalysis or material science. Additionally, the research delves into the picosecond-scale dynamics of the triplet state, providing insights into its lifetime and potential involvement in photodissociation processes [].

Q2: How does the structure of 9-Iodoanthracene relate to its photophysical behavior?

A2: While the provided abstracts don't delve into specific structure-activity relationships, the presence of the iodine atom at the 9-position of the anthracene ring is crucial. Heavy atoms like iodine are known to enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet states. Therefore, the observed efficient S1 → Tn intersystem crossing in 9-Iodoanthracene can be attributed to the presence of iodine []. Further investigations into how modifications to the anthracene core or the iodine substituent might affect these photophysical properties would be an interesting avenue for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)